6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate
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Overview
Description
The compound “6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate” is a complex organic molecule that features multiple functional groups, including a thiadiazole ring, a pyranone ring, and a difluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and rings. A possible synthetic route could include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.
Attachment of the Cyclopropanecarboxamido Group: This step may involve the reaction of the thiadiazole intermediate with cyclopropanecarboxylic acid or its derivatives using coupling reagents like EDCI or DCC.
Formation of the Pyranone Ring: This could be synthesized via a condensation reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.
Thioether Formation: The thiadiazole and pyranone intermediates can be linked through a thioether bond using thiol-ene click chemistry or nucleophilic substitution.
Esterification with Difluorobenzoic Acid: The final step involves esterification of the hydroxyl group on the pyranone ring with 2,6-difluorobenzoic acid using acid chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyranone ring can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The difluorobenzoate ester can undergo nucleophilic substitution reactions, especially at the fluorine atoms.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted benzoates
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may allow it to act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of novel polymers or as a building block for supramolecular assemblies.
Biology
Drug Development: The compound’s structural complexity suggests potential as a lead compound in drug discovery, particularly for targeting enzymes or receptors.
Medicine
Antimicrobial Agents: The thiadiazole ring is known for its antimicrobial properties, which could be explored further.
Anti-inflammatory Agents: The compound may exhibit anti-inflammatory activity due to its structural similarity to known anti-inflammatory agents.
Industry
Agrochemicals: Potential use as a pesticide or herbicide due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thiadiazole ring could inhibit enzyme activity by binding to the active site, while the difluorobenzoate ester may enhance cell membrane permeability.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclopropanecarboxamido)-1,3,4-thiadiazole: Shares the thiadiazole ring and cyclopropanecarboxamido group.
4-Oxo-4H-pyran-3-yl Benzoates: Similar pyranone and benzoate structures.
Difluorobenzoates: Compounds with difluorobenzoate esters.
Uniqueness
The uniqueness of “6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate” lies in its combination of multiple functional groups and rings, which may confer unique chemical reactivity and biological activity not seen in simpler analogs.
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O5S2/c20-11-2-1-3-12(21)15(11)17(27)29-14-7-28-10(6-13(14)25)8-30-19-24-23-18(31-19)22-16(26)9-4-5-9/h1-3,6-7,9H,4-5,8H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEPSMMNLLNCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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